SGE-201

Description

Properties

CAS No. |

35882-85-0 |

|---|---|

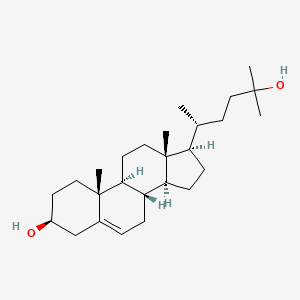

Molecular Formula |

C26H44O2 |

Molecular Weight |

388.6 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C26H44O2/c1-17(10-13-24(2,3)28)21-8-9-22-20-7-6-18-16-19(27)11-14-25(18,4)23(20)12-15-26(21,22)5/h6,17,19-23,27-28H,7-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,25+,26-/m1/s1 |

InChI Key |

USOOWRCOYYNZPU-LXVLQKCJSA-N |

SMILES |

CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Isomeric SMILES |

C[C@H](CCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Canonical SMILES |

CC(CCC(C)(C)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SGE-201; SGE 201; SGE201; delta5,6-3-oxynorcholenyl)dimethylcarbinol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SGE-201

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the preclinical pharmacology of SGE-201, a novel neuroactive steroid that acts as a positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. The information is compiled from foundational scientific literature to support further research and development in the field of neuropharmacology.

Core Mechanism of Action

This compound is a synthetic analog of the endogenous brain cholesterol metabolite, 24(S)-hydroxycholesterol (24(S)-HC).[1][2] Its primary mechanism of action is the potentiation of NMDA receptor function through positive allosteric modulation.[3][4] This means that this compound binds to a site on the NMDA receptor that is distinct from the binding sites for the agonist (glutamate) and co-agonist (glycine or D-serine).[5][6] Upon binding, this compound enhances the receptor's response to agonist binding, leading to an increased influx of calcium ions through the receptor's channel.[7] This modulation occurs without this compound directly activating the receptor in the absence of agonists.

The binding site for this compound and other related oxysterols is considered a novel modulatory site on the NMDA receptor.[5][6] Preclinical evidence suggests that this compound, its parent compound 24(S)-HC, and the related compound SGE-301 share a common or overlapping binding site.[5][6][8] This site is distinct from other known allosteric modulatory sites on the NMDA receptor.[5][6]

A key feature of this compound's modulatory activity is its relative independence from the concentrations of the primary agonist and co-agonist.[5][6] Studies have shown that the potentiation of NMDA receptor currents by this compound is similar at both saturating and sub-saturating concentrations of NMDA and glycine.[5][6] Furthermore, this compound does not significantly alter the voltage-dependent channel block by magnesium (Mg²⁺), a fundamental regulatory mechanism of NMDA receptors.[3][7]

From a functional perspective, the positive allosteric modulation by this compound leads to an increase in the NMDA receptor channel's open probability.[7] This enhancement of channel gating results in a greater excitatory postsynaptic current (EPSC) mediated by NMDA receptors.[8] In preclinical models, this has been shown to reverse deficits in synaptic plasticity, such as long-term potentiation (LTP), that are induced by NMDA receptor antagonists.[5][8]

Signaling Pathway and Molecular Interactions

The following diagram illustrates the proposed mechanism of action of this compound at the NMDA receptor.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity from preclinical studies.

Table 1: In Vitro Potency and Efficacy

| Parameter | Value | Species/Cell Type | Experimental Condition | Reference(s) |

| EC₅₀ | ~0.11 µM | Rat Hippocampal Neurons | Potentiation of 10 µM NMDA-induced current | [6] |

| Potentiation | 2.8 ± 0.6 fold | Rat Hippocampal Neurons | 300 µM NMDA (near-saturating) | [5][6] |

| Potentiation | 2.5 ± 0.8 fold | Rat Hippocampal Neurons | 10 µM NMDA (sub-saturating) | [5][6] |

Table 2: NMDA Receptor Subunit Specificity

| GluN2 Subunit | This compound Activity | Notes | Reference(s) |

| GluN2A | Potentiation | No significant difference in potentiation among subunits. | [8] |

| GluN2B | Potentiation | No significant difference in potentiation among subunits. | [8] |

| GluN2C | Potentiation | No significant difference in potentiation among subunits. | [8] |

| GluN2D | Potentiation | No significant difference in potentiation among subunits. | [8] |

Table 3: In Vivo Pharmacokinetics and Efficacy

| Parameter | Value | Species | Experimental Model | Reference(s) |

| Brain Concentration | Measurable | Mouse | 60 min post 10 mg/kg IP injection | [6][8] |

| Behavioral Efficacy | Reversal of Deficits | Mouse | MK-801-induced deficits in Y-maze (3 & 10 mg/kg IP) | [5][8] |

Experimental Protocols

The following are representative methodologies for key experiments cited in the literature.

A. Whole-Cell Electrophysiology in Cultured Neurons

-

Cell Preparation: Primary hippocampal cultures are prepared from embryonic day 18 rat fetuses. Neurons are plated on poly-L-lysine-coated glass coverslips and maintained in neurobasal medium supplemented with B27 and GlutaMAX. Experiments are typically performed on days in vitro (DIV) 5-14.[5]

-

Recording Solutions:

-

External Solution (in mM): 150 NaCl, 2.8 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, pH 7.3. Tetrodotoxin (0.5 µM) and picrotoxin (50 µM) are added to block voltage-gated sodium channels and GABA-A receptors, respectively.

-

Internal Solution (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.

-

-

Recording Procedure: Whole-cell voltage-clamp recordings are made using an Axopatch 200B amplifier. Cells are held at -70 mV. NMDA receptor-mediated currents are evoked by local application of NMDA (e.g., 10-300 µM) for a defined duration (e.g., 10 seconds). This compound is pre-applied for a period (e.g., 40-90 seconds) before co-application with NMDA. The potentiation is calculated as the ratio of the peak current in the presence of this compound to the baseline current.[5][6]

B. Long-Term Potentiation (LTP) in Hippocampal Slices

-

Slice Preparation: Acute hippocampal slices (300-400 µm thick) are prepared from adult rats or mice. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

aCSF Composition (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 1 MgSO₄, 2 CaCl₂, 10 dextrose, saturated with 95% O₂/5% CO₂.

-

Recording Procedure: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals. A stable baseline is recorded for 20-30 minutes. This compound and/or an NMDA receptor antagonist (e.g., ketamine) are then perfused. LTP is induced by high-frequency stimulation (HFS; e.g., one train of 100 Hz for 1 second). The fEPSP slope is monitored for at least 60 minutes post-HFS. The degree of potentiation is calculated as the percentage increase in the fEPSP slope relative to the pre-HFS baseline.[5][8]

C. Y-Maze Spontaneous Alternation Behavioral Test

-

Apparatus: A three-arm horizontal maze with arms of equal length and angle.

-

Procedure: Mice are administered the NMDA receptor antagonist MK-801 (or vehicle) followed by this compound (or vehicle) via intraperitoneal injection. After a set pre-treatment time, each mouse is placed at the end of one arm and allowed to move freely through the maze for a defined period (e.g., 8 minutes). The sequence of arm entries is recorded.

-

Data Analysis: An alternation is defined as entries into all three arms on consecutive choices. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. A reversal of the MK-801-induced deficit is indicated by a significant increase in the alternation percentage in the this compound treated group compared to the MK-801 only group.[5][8]

Logical Relationships and Inferences

Clinical Development Status

As of the latest available information, this compound was a preclinical candidate. Subsequent development efforts by Sage Therapeutics have focused on other neuroactive steroid modulators of NMDA and GABA-A receptors.[9][10][11] There is no public record of this compound entering human clinical trials. The foundational research on this compound and related compounds has, however, paved the way for the clinical development of other molecules targeting these pathways for neuropsychiatric and neurological disorders.[1][2][12]

References

- 1. DSpace [diposit.ub.edu]

- 2. Allosteric Modulation of NMDARs Reverses Patients' Autoantibody Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interaction between positive allosteric modulators and trapping blockers of the NMDA receptor channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. jneurosci.org [jneurosci.org]

- 6. jneurosci.org [jneurosci.org]

- 7. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biopharmaceutical Company for Brain Health Medicine | Sage Therapeutics [sagerx.com]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. Programs & Research | Sage Therapeutics [sagerx.com]

- 12. Biogen and Sage Therapeutics Announce Global Collaboration to Develop and Commercialize Potential Breakthrough Therapies in Depression and Movement Disorders | Biogen [investors.biogen.com]

SGE-201: A Potent Neuroactive Steroid Analog for NMDA Receptor Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SGE-201 is a synthetic neuroactive steroid analog of the endogenous oxysterol 24(S)-hydroxycholesterol (24(S)-HC). It acts as a potent, selective positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors. Preclinical studies have demonstrated its ability to enhance NMDA receptor function, reverse behavioral deficits in models of NMDA receptor hypofunction, and restore synaptic plasticity. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel, plays a critical role in excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions. Dysfunction of the NMDA receptor is implicated in a variety of neuropsychiatric disorders. This compound is a novel investigational compound designed to selectively modulate NMDA receptor activity. As an analog of the major brain cholesterol metabolite 24(S)-hydroxycholesterol, this compound represents a promising therapeutic agent for conditions associated with NMDA receptor hypofunction.[1][2] This guide summarizes the current preclinical data on this compound.

Core Compound Information

| Property | Value |

| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-((R)-5-hydroxy-5-methylhexan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

| Synonyms | SGE 201, SGE201, delta5,6-3-oxynorcholenyl)dimethylcarbinol |

| CAS Number | 35882-85-0 |

| Molecular Formula | C₂₆H₄₄O₂ |

| Molecular Weight | 388.64 g/mol |

| Mechanism of Action | Positive Allosteric Modulator of NMDA Receptors |

Mechanism of Action

This compound enhances the function of NMDA receptors through positive allosteric modulation.[1] It is believed to bind to a novel modulatory site on the NMDA receptor complex, distinct from the binding sites for glutamate, glycine, and other known modulators. This binding potentiates the receptor's response to its agonists, leading to an increased influx of calcium ions upon receptor activation. This enhanced signaling is thought to underlie the compound's effects on synaptic plasticity and its potential therapeutic benefits. This compound and its parent compound, 24(S)-HC, likely share a common or overlapping binding site.[1]

References

SGE-201: A Technical Whitepaper on a Novel Oxysterol-Based NMDA Receptor Modulator

For: Researchers, Scientists, and Drug Development Professionals

Abstract

SGE-201 is a synthetic neuroactive steroid, developed as a potent, positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. As an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC), this compound represents a novel therapeutic approach for addressing conditions associated with NMDA receptor hypofunction, such as certain neurological and psychiatric disorders.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical pharmacology, and the experimental methodologies used for its characterization.

Introduction: The NMDA Receptor as a Therapeutic Target

The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[3][4][5] Its activation requires the binding of both glutamate and a co-agonist (glycine or D-serine), along with depolarization of the postsynaptic membrane to relieve a voltage-dependent magnesium (Mg²⁺) block.[5][6] This complex activation mechanism allows the NMDA receptor to act as a "coincidence detector" in the brain.[5]

Hypofunction of the NMDA receptor signaling pathway has been implicated in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia and cognitive deficits.[3] Consequently, agents that can enhance NMDA receptor function, such as Positive Allosteric Modulators (PAMs), are of significant therapeutic interest.[3][7][8][9] this compound emerged from the discovery that the endogenous oxysterol 24(S)-HC is a potent and selective PAM of NMDA receptors, binding to a unique modulatory site.[2]

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of the NMDA receptor. Unlike orthosteric agonists that bind directly to the glutamate or glycine sites, this compound binds to a distinct allosteric site, believed to be the same site as its parent compound, 24(S)-HC.[2][10] This binding potentiates the receptor's response to agonists.

The key aspects of its mechanism include:

-

Potentiation of Agonist-Induced Currents: this compound enhances the ion flow through the NMDA receptor channel in the presence of glutamate and glycine.

-

Independence from Agonist Concentration: The potentiation effect of this compound does not appear to be strongly dependent on the concentration of the primary agonist (NMDA/glutamate) or the co-agonist (glycine).[10][11] For instance, the potentiation of responses to a near-saturating NMDA concentration (300 μM) was comparable to that of a sub-saturating concentration (10 μM).[11]

-

Voltage-Independent Modulation: The potentiation of NMDA receptors by oxysterol analogs like this compound has been shown to be independent of voltage.[1]

The following diagram illustrates the activation and modulation of the NMDA receptor, highlighting the proposed site of action for this compound.

Preclinical Data

The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

Electrophysiological studies using rat hippocampal neurons have demonstrated the potency of this compound in modulating NMDA receptor activity.

| Parameter | Value | Cell Type | Assay | Reference |

| EC₅₀ | 0.11 µM | DIV5 Rat Hippocampal Neurons | Electrophysiology (Potentiation of 10 µM NMDA) | [10][12] |

| Potentiation Factor | ~2.5x | Rat Hippocampal Neurons | Potentiation of 10 µM NMDA current | [11] |

| Potentiation Factor | ~2.8x | Rat Hippocampal Neurons | Potentiation of 300 µM NMDA current | [11] |

Table 1: In Vitro Potency of this compound on NMDA Receptors.

Notably, this compound is approximately 5- to 10-fold more potent than the endogenous modulator 24(S)-HC, which has an estimated EC₅₀ of 1.2 µM in the same assay.[1][10][12]

In Vivo Pharmacology & Pharmacokinetics

This compound has been evaluated in rodent models designed to assess cognitive function and the reversal of NMDA receptor hypofunction.

| Model | Effect | Doses | Species | Reference |

| MK-801 Induced Y-Maze Deficit | Significant reversal of MK-801-induced deficits in spontaneous alternation. | 3 and 10 mg/kg, i.p. | Mice | [1][11] |

| Synaptic Plasticity (LTP) | Reverses ketamine-induced suppression of Long-Term Potentiation (LTP). | N/A | P30 Hippocampal Slices | [11] |

Table 2: In Vivo Efficacy of this compound.

Pharmacokinetic studies following intraperitoneal administration demonstrated that this compound achieves significant brain concentrations, a desirable property for a CNS-targeted therapeutic.[1][12]

| Dose | Time Point | Brain Concentration | Plasma Concentration | Species | Reference |

| 10 mg/kg, i.p. | 60 min | ~100 ng/g | ~100 ng/mL | Mouse | [11][12] |

Table 3: Pharmacokinetic Profile of this compound.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments used to characterize this compound.

In Vitro Electrophysiology (Whole-Cell Patch Clamp)

This protocol is designed to measure the potentiation of NMDA-induced currents in cultured neurons.

-

Cell Preparation: Primary hippocampal neurons are cultured from embryonic rats and used for recording after several days in vitro.

-

Recording Setup: Whole-cell voltage-clamp recordings are performed. The membrane potential is held at a negative potential (e.g., -60 mV or -70 mV) to measure inward currents.[13]

-

Solutions: The external solution contains standard salts, buffers (HEPES), and blockers for other channels (e.g., tetrodotoxin for sodium channels, bicuculline for GABA-A receptors).[13] The internal pipette solution contains a cesium-based salt to block potassium channels.

-

Agonist Application: A baseline current is established by applying a solution containing a fixed concentration of NMDA (e.g., 10 µM) and a co-agonist like glycine (e.g., 0.5 µM).[10]

-

Compound Application: this compound is pre-applied for a set duration (e.g., 40 seconds) before co-application with the NMDA/glycine solution.[10]

-

Data Analysis: The peak amplitude of the NMDA-induced current in the presence of this compound is compared to the baseline current. A concentration-response curve is generated by testing a range of this compound concentrations to calculate the EC₅₀.

In Vivo Behavioral Model (MK-801-Induced Y-Maze Deficit)

This model assesses spatial working memory, a cognitive function dependent on the hippocampus, and its disruption by an NMDA antagonist.

-

Apparatus: A Y-shaped maze with three identical arms is used.

-

Animals: Mice are habituated to the testing room before the experiment.

-

Drug Administration:

-

The NMDA receptor antagonist MK-801 (dizocilpine) is administered intraperitoneally (i.p.) at a dose known to impair spatial memory (e.g., 0.1-0.3 mg/kg) approximately 30 minutes before the test.[14]

-

The test compound, this compound (e.g., 3 or 10 mg/kg, i.p.), is administered either before or after the MK-801 injection, according to the study design.[1][12] Control groups receive vehicle.

-

-

Testing Procedure: Each mouse is placed at the end of one arm and allowed to explore the maze freely for a fixed period (e.g., 8 minutes). The sequence of arm entries is recorded.

-

Data Analysis:

-

An "alternation" is defined as a sequence of entries into three different arms (e.g., ABC, CAB).

-

The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Arm Entries - 2)) * 100.

-

A reduction in alternation percentage by MK-801 indicates a deficit in spatial working memory. A reversal of this deficit by this compound indicates therapeutic potential. The total number of arm entries is also analyzed as a measure of general locomotor activity.[4][14]

-

The following diagram outlines the workflow for preclinical evaluation of an NMDA modulator like this compound.

Development Status and Future Directions

Publicly available information on the clinical development of this compound is limited. Sage Therapeutics' pipeline has highlighted other GABA and NMDA modulating compounds, such as SAGE-301 (a related oxysterol) and SAGE-421.[6][9] It is possible that this compound was a tool compound for proof-of-concept studies or that its development was superseded by analogs with more favorable properties, such as SGE-301, which was designed for improved bioavailability.[1]

The discovery of this compound and the oxysterol binding site on the NMDA receptor has nonetheless validated a novel mechanism for modulating receptor function.[2] This pathway remains a promising target for the development of new therapeutics for CNS disorders characterized by NMDA receptor hypofunction. Future research may focus on identifying additional novel neuroactive steroids with optimized pharmacokinetic and pharmacodynamic profiles for clinical translation.[15]

References

- 1. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of differential control of NMDA receptor activity by NR2 subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recapitulation of Neuropsychiatric Behavioral Features in Mice Using Acute Low-dose MK-801 Administration [en-journal.org]

- 4. researchgate.net [researchgate.net]

- 5. Pipeline | Sage Therapeutics [sagerx.com]

- 6. Programs & Research | Sage Therapeutics [sagerx.com]

- 7. Sustained MK-801 induced deficit in a novel probabilistic reversal learning task - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SAGE Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 10. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. Extended Pharmacokinetics Improve Site-Specific Prodrug Activation Using Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potentiation of NMDA Receptor Function by the Serine Protease Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration [frontiersin.org]

- 15. NMDA receptor channels: subunit-specific potentiation by reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

SGE-201: A Synthetic Oxysterol Modulating NMDA Receptor Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SGE-201 is a synthetic oxysterol, an analog of the endogenous neurosteroid 24(S)-hydroxycholesterol (24(S)-HC), that acts as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. This document provides a comprehensive overview of the preclinical pharmacology of this compound, including its mechanism of action, pharmacokinetic profile, and effects in in vivo models. Detailed experimental protocols and structured data tables are presented to facilitate further research and development of this class of compounds.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission and plasticity, is implicated in a wide range of neurological and psychiatric disorders.[1] Hypofunction of the NMDA receptor has been associated with conditions such as schizophrenia and cognitive deficits.[1] Consequently, positive allosteric modulators of the NMDA receptor have emerged as a promising therapeutic strategy.[1]

Oxysterols, oxidized derivatives of cholesterol, have been identified as endogenous modulators of NMDA receptor activity.[2] Specifically, 24(S)-hydroxycholesterol (24(S)-HC), the primary cholesterol metabolite in the brain, has been shown to potentiate NMDA receptor function.[2] this compound is a synthetic analog of 24(S)-HC, developed to explore the therapeutic potential of this novel modulatory mechanism.[3] This guide details the core preclinical data and methodologies associated with the characterization of this compound.

Mechanism of Action: Positive Allosteric Modulation of NMDA Receptors

This compound exerts its effects by binding to a unique allosteric site on the NMDA receptor, distinct from the glutamate and glycine co-agonist binding sites.[4] This interaction leads to a potentiation of the receptor's response to agonist binding, thereby enhancing NMDA receptor-mediated currents.[5]

Signaling Pathway

The binding of this compound to the NMDA receptor facilitates the channel opening in the presence of glutamate and glycine, leading to an increased influx of Ca²⁺ and Na⁺ ions. This enhanced cation influx ultimately modulates downstream signaling cascades involved in synaptic plasticity and neuronal excitability.

Quantitative Data

In Vitro Potency

Table 1: In Vitro Potency of SGE-301 on NMDA Receptor Subtypes

| NMDA Receptor Subtype | EC50 (nM) | Emax (% of vehicle) |

|---|---|---|

| GluN1/GluN2A | 124 (100–151) | 201% |

| GluN1/GluN2B | Submicromolar (similar to GluN1/GluN2A) | Strong Potentiation |

| GluN1/GluN2C | No detectable effect | - |

| GluN1/GluN2D | Minimal activity | - |

Data from a study on SGE-301, a close analog of this compound.[5]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are limited. The following table presents available data for a related compound, providing a general profile for this class of synthetic oxysterols.

Table 2: Pharmacokinetic Parameters of a Related Synthetic Oxysterol

| Dose Group | AUC0-t (h*µg/mL) | Cmax (µg/mL) | Tmax (h) | T1/2 (h) |

|---|---|---|---|---|

| 5 mg/kg | 41033.3 | 240.3 | 5.08 | 302.13 |

| 10 mg/kg | 91933.3 | 470.3 | 1.95 | 286.32 |

| 15 mg/kg | 123333.3 | 584.3 | 2.07 | 419.66 |

Data presented as geometric mean. Tmax is presented as median.[6]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the potentiation of NMDA receptor-mediated currents by this compound in cultured neurons or heterologous expression systems.

Objective: To determine the effect of this compound on NMDA receptor currents.

Materials:

-

Cultured hippocampal neurons or HEK293 cells expressing specific NMDA receptor subunits.

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 10 µM EDTA, 100 µM glycine, pH 7.2.

-

Internal (pipette) solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2.

-

This compound stock solution (in DMSO).

-

NMDA stock solution.

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

-

Prepare cells for recording on the microscope stage.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Clamp the cell at a holding potential of -60 mV.

-

Apply a control solution containing a sub-saturating concentration of NMDA (e.g., 10 µM) to elicit a baseline current.

-

After a stable baseline is achieved, co-apply the NMDA solution with varying concentrations of this compound.

-

Record the potentiation of the NMDA-evoked current at each this compound concentration.

-

Wash out this compound and re-apply the NMDA solution to ensure recovery to baseline.

-

Analyze the data to determine the EC50 and maximal potentiation (Emax) of this compound.

Y-Maze Spontaneous Alternation Test

This behavioral test is used to assess spatial working memory in rodents, which can be impaired by NMDA receptor antagonists. The ability of this compound to reverse such deficits can be evaluated using this protocol.

Objective: To assess the effect of this compound on spatial working memory.

Materials:

-

Y-maze apparatus with three identical arms.

-

Rodents (mice or rats).

-

Test compounds: NMDA receptor antagonist (e.g., MK-801) and this compound.

-

Vehicle solution.

-

Video tracking software.

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer the vehicle, NMDA antagonist, or NMDA antagonist followed by this compound at predetermined times before the test.

-

Place the animal at the center of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).

-

Record the sequence of arm entries using video tracking software.

-

An alternation is defined as consecutive entries into the three different arms.

-

Calculate the percentage of spontaneous alternation as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.

-

Compare the alternation percentages between the different treatment groups.

Development Status and Future Directions

This compound was part of the early discovery efforts at Sage Therapeutics to identify novel modulators of the NMDA receptor.[5] While this compound demonstrated promising preclinical activity, subsequent development appears to have focused on its analogs, such as SGE-301, which may possess improved pharmacokinetic or pharmacodynamic properties.[3][5] The development of positive allosteric modulators of the NMDA receptor remains an active area of research for various CNS disorders. Further studies are warranted to fully elucidate the therapeutic potential of the oxysterol class of NMDA receptor modulators.

Conclusion

This compound is a pioneering synthetic oxysterol that has played a crucial role in validating the NMDA receptor as a viable target for positive allosteric modulation. The preclinical data, though limited in the public domain for this compound itself, has paved the way for the development of next-generation compounds with the potential to treat a range of debilitating neurological and psychiatric conditions. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and drug developers working in this exciting field.

References

- 1. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Controlling NMDA Receptor Subunit Composition Using Ectopic Retention Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole-cell patch-clamp analysis of recombinant NMDA receptor pharmacology using brief glutamate applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Mass balance, metabolic disposition, and pharmacokinetics of a single IV dose of [14C]CA102N in HT-29 xenograft athymic nude mice [frontiersin.org]

- 5. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A glutamate concentration‐biased allosteric modulator potentiates NMDA‐induced ion influx in neurons - PMC [pmc.ncbi.nlm.nih.gov]

SGE-201 and Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGE-201 is a synthetic neuroactive steroid analog of the endogenous cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC). It has emerged as a potent positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[1][2][3] This technical guide provides an in-depth overview of the core pharmacology of this compound, its impact on synaptic plasticity, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Positive Allosteric Modulation of NMDA Receptors

This compound enhances the function of NMDA receptors through positive allosteric modulation.[1][3] Unlike direct agonists, this compound does not activate the receptor on its own but rather potentiates the response to the endogenous agonists, glutamate and glycine.[4] The modulatory effect of this compound is characterized by an increase in the efficacy of NMDA receptor agonists.[4] This potentiation is not dependent on voltage and does not significantly alter the single-channel conductance of the NMDA receptor. Instead, it increases the channel open probability and/or the number of active channels.[1][5]

The mechanism of action of this compound is distinct from other known NMDA receptor modulators like pregnenolone sulfate (PREGS).[1] this compound potentiates responses from all NMDA receptor subunit combinations (GluN2A, GluN2B, GluN2C, and GluN2D) without strong subunit selectivity.[1]

Signaling Pathway of this compound at the Synapse

Caption: this compound enhances NMDA receptor activity and promotes synaptic plasticity.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potentiation of NMDA Receptor Currents by this compound

| Parameter | Value | Cell Type | Conditions | Reference |

| EC₅₀ for Potentiation | ~0.11 µM | Cultured Hippocampal Neurons | Pre-incubation with this compound before NMDA application | [6] |

| Fold Potentiation | 2.8 ± 0.6 | Cultured Hippocampal Neurons | 300 µM NMDA | [1][5] |

| Fold Potentiation | 2.5 ± 0.8 | Cultured Hippocampal Neurons | 10 µM NMDA | [1][5] |

| Fold Potentiation (0.5 µM Glycine) | 2.1 ± 0.2 | Cultured Hippocampal Neurons | 10 µM NMDA | [1][7] |

| Fold Potentiation (10 µM Glycine) | 2.4 ± 0.3 | Cultured Hippocampal Neurons | 10 µM NMDA | [1][7] |

Table 2: Effect of this compound on Synaptic Plasticity (LTP)

| Condition | Change in fEPSP Slope (60 min post-HFS) | Brain Slice Preparation | Reference |

| Control (subthreshold HFS) | 91.9 ± 5.6% of baseline | P120 rat hippocampal slices | [7] |

| This compound + subthreshold HFS | 156 ± 10.8% of baseline | P120 rat hippocampal slices | [2][7] |

| Ketamine + HFS | 93.1 ± 2.3% of baseline | P30 rat hippocampal slices | [1] |

| This compound + Ketamine + HFS | Sustained LTP for >1 h | P30 rat hippocampal slices | [6] |

Table 3: In Vivo Efficacy of this compound in a Rodent Behavioral Model

| Treatment Group | Spontaneous Alternation (%) | Animal Model | Notes | Reference |

| Vehicle | ~65% | Mice | Y-maze task | [2] |

| MK-801 | ~40% | Mice | NMDA receptor antagonist-induced deficit | [2] |

| MK-801 + this compound (3 mg/kg, i.p.) | ~60% (significant reversal) | Mice | p < 0.0005 vs. MK-801 alone | [1][2] |

| MK-801 + this compound (10 mg/kg, i.p.) | ~55% (significant reversal) | Mice | p < 0.05 vs. MK-801 alone | [1][2] |

Table 4: Pharmacokinetic Profile of this compound

| Dose | Time Point | Brain Concentration | Animal Model | Reference |

| 10 mg/kg, i.p. | 60 min | ~100 ng/g | Mouse | [2] |

Experimental Protocols

Electrophysiological Recordings in Cultured Hippocampal Neurons

Objective: To measure the potentiation of NMDA-induced currents by this compound.

Methodology:

-

Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat embryos.

-

Whole-Cell Patch-Clamp: Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in vitro.

-

Solution Application: The external solution contains tetrodotoxin to block sodium channels, and bicuculline or gabazine to block GABA-A receptors. NMDA and glycine are applied to elicit NMDA receptor-mediated currents.

-

This compound Application: this compound is prepared in a stock solution (e.g., in DMSO) and diluted to the final concentration in the external solution.[6] Neurons are pre-incubated with this compound for a defined period (e.g., 40-90 seconds) before co-application with NMDA and glycine.[1][3]

-

Data Analysis: The peak amplitude of the NMDA-induced current in the presence of this compound is compared to the baseline current to determine the fold potentiation.

Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To assess the effect of this compound on synaptic plasticity.

Methodology:

-

Slice Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from adult rats (e.g., P120).[7] Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.

-

Field Potential Recordings: A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[3]

-

Baseline Recording: Stable baseline fEPSPs are recorded for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

LTP Induction: A subthreshold high-frequency stimulation (HFS) protocol, which normally induces only short-term potentiation (STP), is used (e.g., a single 1-second train at 100 Hz).[3][7]

-

This compound Application: this compound is bath-applied to the slices before and during the HFS.

-

Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the degree of potentiation.

-

Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Experimental Workflow for LTP Studies

Caption: Workflow for assessing the effect of this compound on LTP in hippocampal slices.

Y-Maze Spontaneous Alternation Task

Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by an NMDA receptor antagonist.

Methodology:

-

Apparatus: A Y-shaped maze with three identical arms.

-

Animals: Adult male mice are used.

-

Acclimation: Animals are habituated to the testing room for at least 1 hour before the experiment.[8]

-

Drug Administration: Mice are administered the NMDA receptor antagonist MK-801 (e.g., 0.15 mg/kg, i.p.) to induce a deficit in spontaneous alternation. This compound or vehicle is administered at a specified time before the test.

-

Testing Procedure: Each mouse is placed in the center of the Y-maze and allowed to freely explore the arms for a set period (e.g., 8 minutes).[8]

-

Data Collection: The sequence of arm entries is recorded. An alternation is defined as consecutive entries into all three arms without repetition.

-

Data Analysis: The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100. The total number of arm entries is also analyzed as a measure of general locomotor activity.

Logical Relationship in the Y-Maze Experiment

Caption: Logical flow of this compound's effect in the NMDA antagonist-induced cognitive deficit model.

Conclusion

This compound is a potent positive allosteric modulator of NMDA receptors that enhances synaptic plasticity, specifically long-term potentiation. Preclinical data demonstrates its ability to potentiate NMDA receptor currents in vitro and reverse cognitive deficits in an in vivo model of NMDA receptor hypofunction. These findings suggest that this compound and similar compounds may hold therapeutic potential for neurological and psychiatric disorders characterized by impaired NMDA receptor signaling and synaptic plasticity. Further research is warranted to fully elucidate the clinical utility of this novel mechanism of action.

References

- 1. Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Y-Maze Protocol [protocols.io]

The Therapeutic Potential of SGE-201: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SGE-201 is a synthetic neuroactive steroid that acts as a potent positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor. Preclinical research has demonstrated its potential in enhancing NMDA receptor function, suggesting therapeutic utility in disorders characterized by NMDA receptor hypofunction. This document provides an in-depth technical guide on the preclinical data available for this compound, including its mechanism of action, key experimental findings, and detailed methodologies. While initial preclinical results were promising, it is important to note that this compound and its successor, SGE-301, do not appear to be in active clinical development. The developing company, Sage Therapeutics, has since advanced other NMDA receptor modulators, such as SAGE-718 (dalzanemdor), in their clinical pipeline.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical glutamate-gated ion channel in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. Dysfunction of the NMDA receptor has been implicated in the pathophysiology of numerous neurological and psychiatric disorders, including schizophrenia, depression, and cognitive deficits. This compound emerged from research into endogenous brain cholesterol metabolites, specifically 24(S)-hydroxycholesterol (24(S)-HC), which was identified as a potent and selective PAM of NMDA receptors. This compound is a synthetic analog of 24(S)-HC with drug-like properties.

Mechanism of Action

This compound is a positive allosteric modulator of the NMDA receptor. Unlike direct agonists, this compound does not activate the receptor on its own but enhances the receptor's response to the binding of glutamate and its co-agonist, glycine or D-serine. This modulatory action is believed to "fine-tune" synaptic activity rather than causing widespread, non-specific activation, which could lead to excitotoxicity. Preclinical studies suggest that this compound and other oxysterols bind to a novel modulatory site on the NMDA receptor, distinct from other known allosteric modulator binding sites.

Signaling Pathway

Preclinical Data

The primary source of preclinical data for this compound comes from a 2013 publication in the Journal of Neuroscience. The key findings from this study are summarized below.

In Vitro Efficacy

This compound demonstrated potentiation of NMDA-evoked currents in cultured rat hippocampal neurons. The half-maximal effective concentration (EC₅₀) for this compound was found to be more potent than the endogenous modulator 24(S)-HC.

| Compound | EC₅₀ (µM) |

| This compound | 0.11[1] |

| 24(S)-HC | 1.2[1] |

This compound's potentiation of NMDA receptor currents was not significantly dependent on the concentration of the agonist (NMDA) or co-agonist (glycine).[2] Furthermore, this compound potentiated responses from all NMDA receptor subunit combinations (GluN2A, GluN2B, GluN2C, and GluN2D) without significant subunit selectivity.[1][2]

In hippocampal slices, this compound was shown to enhance the induction of LTP, a cellular correlate of learning and memory. A subthreshold high-frequency stimulation (HFS) that normally produces short-term potentiation (STP) was able to induce robust LTP in the presence of this compound.

| Condition | EPSP Slope (% of Baseline at 60 min post-HFS) | p-value |

| Control (HFS only) | 91.9 ± 5.6% | |

| This compound + HFS | 156.0 ± 10.8% | < 0.001[1][3] |

In Vivo Efficacy

Systemic administration of this compound resulted in good systemic and brain concentrations in mice.

| Compound | Dose (mg/kg, i.p.) | Brain Concentration at 60 min (ng/g) |

| This compound | 10 | ~100 |

| SGE-301 | 20 | >1000 |

Note: SGE-301 was developed as a successor to this compound with improved bioavailability.[1][4]

This compound was tested in a mouse model where cognitive deficits were induced by the NMDA receptor channel blocker, MK-801. This compound demonstrated a significant reversal of these deficits in the Y-maze task, which assesses spatial working memory.

| Treatment Group | % Alternation | p-value (vs. MK-801 alone) |

| Vehicle | ~75% | |

| MK-801 | ~50% | |

| MK-801 + this compound (3 mg/kg) | ~70% | < 0.0005[1][4] |

| MK-801 + this compound (10 mg/kg) | ~65% | < 0.05[1][4] |

This compound did not significantly affect the total number of arm entries, suggesting the observed effects were on cognition rather than general locomotor activity.[1][4]

Experimental Protocols

Whole-Cell Electrophysiology in Cultured Neurons

-

Cell Culture: Hippocampal cultures were prepared from embryonic day 18 Sprague-Dawley rat pups. Neurons were plated on poly-L-lysine-coated glass coverslips and maintained in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Recording: Whole-cell voltage-clamp recordings were performed at room temperature using an Axopatch 200B amplifier. The external solution contained (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, and 0.0005 tetrodotoxin, pH 7.2. The internal pipette solution contained (in mM): 140 CsCl, 10 HEPES, 11 EGTA, 2 MgCl₂, 1 CaCl₂, 4 Mg-ATP, and 0.3 Na-GTP, pH 7.2.

-

Drug Application: this compound and other compounds were prepared as concentrated stocks in DMSO and diluted into the external solution to a final DMSO concentration of ≤0.1%.[1] NMDA receptor currents were evoked by application of NMDA and glycine.

Hippocampal Slice Electrophysiology (LTP)

-

Slice Preparation: Transverse hippocampal slices (400 µm) were prepared from adult male Sprague-Dawley rats. Slices were maintained in an interface chamber with artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 KH₂PO₄, 2.5 MgSO₄, 2.5 CaCl₂, 26 NaHCO₃, and 10 dextrose, saturated with 95% O₂/5% CO₂.

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) were recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.

-

LTP Induction: A subthreshold high-frequency stimulation (HFS) protocol was used to induce LTP. This compound was bath-applied before and during HFS.

Y-Maze Behavioral Task

-

Animals: Adult male C57BL/6 mice were used.

-

Procedure: The Y-maze consisted of three arms at a 120° angle from each other. Mice were placed in the center of the maze and allowed to freely explore for a set period. The sequence of arm entries was recorded. An alternation was defined as entry into all three arms on consecutive choices.

-

Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.) prior to the administration of MK-801. The Y-maze test was conducted after a specified pre-treatment time.

Experimental Workflow

Developmental Status and Future Directions

Despite the promising preclinical data for this compound and its successor SGE-301, there is no public record of these compounds entering clinical trials. Sage Therapeutics' public pipeline information indicates a shift in their NMDA program to a different compound, SAGE-718 (dalzanemdor), which has progressed to clinical studies for various cognitive disorders. This suggests that the this compound/301 program was likely discontinued for strategic, pharmacokinetic, or other undisclosed reasons.

The preclinical findings for this compound, however, remain valuable for the scientific community. They validate the therapeutic potential of targeting the novel oxysterol binding site on the NMDA receptor for the treatment of CNS disorders characterized by receptor hypofunction. Future research in this area may focus on developing new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles that build upon the foundational work of this compound.

References

The Discovery and Synthesis of SGE-201: A Positive Allosteric Modulator of NMDA Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SGE-201 is a synthetic neuroactive steroid, an analogue of the endogenous oxysterol 24(S)-hydroxycholesterol (24(S)-HC), that has been identified as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors. Its discovery has opened new avenues for the potential therapeutic modulation of glutamatergic neurotransmission, which is implicated in a variety of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including its mechanism of action, pharmacokinetic profile, and effects in behavioral models. Detailed experimental protocols and visualizations of key pathways are provided to support further research and development in this area.

Discovery and Rationale

The discovery of this compound stemmed from research into the endogenous modulation of NMDA receptors. 24(S)-HC, a cholesterol metabolite found in the brain, was identified as a potent and selective positive allosteric modulator of NMDA receptor function[1]. This finding suggested that the oxysterol binding site on the NMDA receptor could be a novel target for therapeutic intervention. This compound was developed as a synthetic analogue of 24(S)-HC with the aim of improving upon its drug-like properties[2].

Synthesis of this compound

The synthesis of this compound, with the IUPAC name (3S,8S,9S,10R,13R,14S,17R)-17-((R)-5-hydroxy-5-methylhexan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol, has been described in the literature, with detailed protocols outlined in patent WO2013036835A1. While the full, step-by-step protocol from the patent is not publicly available in a readily accessible format, the key steps involve the chemical modification of a steroid backbone to introduce the specific side chain and hydroxyl groups that confer its activity at the NMDA receptor.

A high-level overview of the synthetic approach is as follows:

Mechanism of Action

This compound exerts its effects by acting as a positive allosteric modulator of NMDA receptors. This means that it binds to a site on the receptor that is distinct from the binding sites for the primary agonists, glutamate and glycine. By binding to this allosteric site, this compound enhances the receptor's response to agonist binding, leading to an increase in channel open probability and calcium influx.

The mechanism of this compound is distinct from that of other known NMDA receptor modulators, such as pregnenolone sulfate (PREGS). This suggests that this compound and other oxysterols act at a novel modulatory site on the NMDA receptor complex.

References

SGE-201 and its Role in Cognitive Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

SGE-201 is a synthetic neuroactive steroid analog of the endogenous cholesterol metabolite 24(S)-hydroxycholesterol. It acts as a potent positive allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and cognitive function. Preclinical evidence suggests that this compound can enhance NMDA receptor function, promote long-term potentiation (LTP), and reverse cognitive deficits in animal models. This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizes the quantitative preclinical data, details the experimental methodologies used in its evaluation, and visualizes the key pathways and processes involved.

Core Mechanism of Action: Positive Allosteric Modulation of the NMDA Receptor

This compound exerts its effects on cognitive function primarily through its interaction with the NMDA receptor, a glutamate-gated ion channel critical for excitatory synaptic transmission and the induction of synaptic plasticity. Unlike direct agonists, this compound does not activate the NMDA receptor on its own. Instead, it binds to a distinct allosteric site on the receptor complex, enhancing the receptor's response to the binding of its co-agonists, glutamate and glycine (or D-serine). This positive allosteric modulation leads to an increased probability of channel opening and a greater influx of Ca²⁺ ions into the postsynaptic neuron upon receptor activation. The elevated intracellular Ca²⁺ concentration triggers a cascade of downstream signaling events that are fundamental to the molecular mechanisms of learning and memory, such as long-term potentiation (LTP).

Quantitative Preclinical Data

The cognitive-enhancing effects of this compound have been demonstrated in preclinical studies. The following tables summarize the key quantitative findings from a study investigating the ability of this compound to reverse cognitive deficits induced by the non-competitive NMDA receptor antagonist, MK-801, in a Y-maze spontaneous alternation task in mice.

Table 1: Effect of this compound on Spontaneous Alternation in the Y-Maze in MK-801-Treated Mice

| Treatment Group | Dose (mg/kg, i.p.) | Percentage of Alternations (Mean ± SEM) | Statistical Significance (p-value) vs. MK-801 + Vehicle |

| Vehicle | - | Not Reported | - |

| MK-801 + Vehicle | 0.2 | ~45% | - |

| MK-801 + this compound | 3 | ~65% | p < 0.0005 |

| MK-801 + this compound | 10 | ~60% | p < 0.05 |

Data adapted from a preclinical study investigating this compound's effects.

Table 2: Effect of this compound on Locomotor Activity (Total Arm Entries) in the Y-Maze

| Treatment Group | Dose (mg/kg, i.p.) | Total Arm Entries (Mean ± SEM) | Statistical Significance (p-value) vs. MK-801 + Vehicle |

| Vehicle | - | Not Reported | - |

| MK-801 + Vehicle | 0.2 | Not Significantly Different | - |

| MK-801 + this compound | 3 | Not Significantly Different | p > 0.05 |

| MK-801 + this compound | 10 | Not Significantly Different | p > 0.05 |

Data adapted from a preclinical study investigating this compound's effects. The lack of significant change in total arm entries suggests that the observed cognitive improvements are not due to hyperactivity.

Experimental Protocols

Y-Maze Spontaneous Alternation Task

This behavioral test is used to assess spatial working memory in rodents. The protocol for the study involving this compound is as follows:

-

Animals: Male mice are used.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Mice are habituated to the testing room for at least one hour before the experiment.

-

Animals are pre-treated with the NMDA receptor antagonist MK-801 (e.g., 0.2 mg/kg, i.p.) or vehicle to induce a cognitive deficit.

-

Subsequently, mice are administered this compound (e.g., 3 or 10 mg/kg, i.p.) or vehicle.

-

Following a set pre-treatment time, each mouse is placed in the center of the Y-maze and allowed to freely explore the arms for a fixed duration (typically 5-8 minutes).

-

The sequence of arm entries is recorded. A spontaneous alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).

-

The percentage of alternation is calculated as: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.

-

The total number of arm entries is also recorded as a measure of general locomotor activity.

-

In Vitro Long-Term Potentiation (LTP) in Hippocampal Slices

LTP is a cellular correlate of learning and memory. The protocol to assess the effect of this compound on LTP in rat hippocampal slices is as follows:

-

Tissue Preparation:

-

Rats are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).

-

Transverse hippocampal slices (typically 300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least one hour before recording.

-

-

Electrophysiology:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded for at least 20-30 minutes by delivering single electrical pulses at a low frequency (e.g., 0.05 Hz).

-

To induce LTP, a high-frequency stimulation (HFS) protocol is delivered. A typical protocol is one or more trains of 100 pulses at 100 Hz.

-

fEPSPs are then recorded for at least 60 minutes post-HFS to assess the potentiation of the synaptic response.

-

-

Drug Application:

-

This compound is bath-applied to the hippocampal slices before and during the HFS to evaluate its effect on the induction and magnitude of LTP. In some experiments, an NMDA receptor antagonist like ketamine can be co-applied to assess if this compound can rescue deficits in LTP induction.

-

Visualizations

Signaling Pathway

Caption: this compound enhances NMDA receptor-mediated Ca²⁺ influx, activating downstream signaling cascades that promote synaptic plasticity.

Experimental Workflow: Y-Maze Test

Caption: Workflow for assessing cognitive function using the Y-maze spontaneous alternation task.

Experimental Workflow: In Vitro LTP

SGE-201: A Technical Guide on its Neuroprotective Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGE-201 is a synthetic neuroactive steroid, an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC). It has been identified as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][2] This technical guide provides an in-depth overview of the neuroprotective properties of this compound, focusing on its mechanism of action, preclinical data, and the experimental protocols used in its evaluation. While this compound is a preclinical compound, its ability to modulate NMDA receptor function suggests potential therapeutic applications in neurological disorders characterized by synaptic dysfunction.

Core Mechanism of Action: Positive Allosteric Modulation of NMDA Receptors

This compound exerts its effects by binding to a novel modulatory site on the NMDA receptor, distinct from the binding sites of the agonist (glutamate), co-agonist (glycine), or other known modulators.[2][3] As a positive allosteric modulator, this compound enhances the receptor's response to glutamate, thereby increasing channel open probability and potentiating NMDA receptor-mediated currents.[4][5] This modulation is independent of voltage and does not significantly alter the receptor's sensitivity to magnesium block.[1][4]

The potentiation of NMDA receptor function by this compound is not dependent on the concentration of the agonist or co-agonist.[2][3] Studies have shown that this compound potentiates responses from all GluN2 subunit combinations (GluN2A, GluN2B, GluN2C, and GluN2D), distinguishing its action from subunit-selective modulators like pregnenolone sulfate (PREGS).[2][3]

Signaling Pathway of this compound at the NMDA Receptor

Caption: this compound binds to an allosteric site on the NMDA receptor, enhancing its response to glutamate and glycine, leading to increased calcium influx and downstream signaling events like Long-Term Potentiation (LTP).

Neuroprotective Properties and Therapeutic Potential

The neuroprotective properties of this compound are primarily inferred from its ability to enhance synaptic plasticity and reverse behavioral deficits in preclinical models. By potentiating NMDA receptor function, this compound can influence long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][6]

In rodent models, systemic administration of this compound has been shown to reverse cognitive deficits induced by NMDA receptor antagonists like MK-801.[2] This suggests that this compound could be beneficial in conditions where NMDA receptor hypofunction is implicated.

It is important to note the dual role of NMDA receptor activity. While essential for normal synaptic function, excessive activation can lead to excitotoxicity and neuroinflammation, contributing to neuronal damage.[1][7] Therefore, the therapeutic window and specific pathological contexts for the application of an NMDA receptor PAM like this compound are critical considerations.

Quantitative Preclinical Data

The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Murine Behavioral Model

| Compound | Dose (mg/kg, i.p.) | Effect on MK-801-Induced Deficits in Y-Maze | Significance (p-value) |

| This compound | 3 | Significant reversal | < 0.0005 |

| This compound | 10 | Significant reversal | < 0.05 |

Data from studies on MK-801-induced deficits in spontaneous alternations in the Y-maze in mice.[2]

Table 2: In Vitro Potentiation of NMDA Receptor Currents by this compound

| Parameter | Condition | Potentiation (Fold Increase) |

| NMDA Current | 300 µM NMDA | 2.8 ± 0.6 |

| NMDA Current | 10 µM NMDA | 2.5 ± 0.8 |

| NMDA Current | 10 µM NMDA in 0.5 µM glycine | 2.1 ± 0.2 |

| NMDA Current | 10 µM NMDA in 10 µM glycine | 2.4 ± 0.3 |

Data from whole-cell recordings in cultured hippocampal neurons.[2][3]

Table 3: Pharmacokinetic Properties of this compound and SGE-301

| Compound | Dose (mg/kg, i.p.) | Species | Brain Concentration at 60 min (approx. ng/g) |

| This compound | 10 | Mouse | ~100 |

| SGE-301 | 20 | Rat | ~1000 |

SGE-301, a related compound, shows improved brain bioavailability compared to this compound.[2][3][6]

Experimental Protocols

Whole-Cell Electrophysiology

Objective: To measure the potentiation of NMDA receptor currents by this compound.

Methodology:

-

Cell Culture: Primary hippocampal cultures are prepared from embryonic rats.[2]

-

Recording: Whole-cell voltage-clamp recordings are performed using an Axopatch 200B amplifier.[2]

-

Solutions:

-

Drug Application: this compound is pre-incubated for 90 seconds, followed by the application of NMDA. A multibarrel solution exchange system is used for rapid drug application.[1][2]

-

Data Analysis: The peak current response is measured and quantified to determine the percentage change in NMDA current.[2]

Experimental Workflow for Whole-Cell Electrophysiology

Caption: Workflow for assessing the effect of this compound on NMDA receptor currents using whole-cell patch-clamp electrophysiology.

Y-Maze Spontaneous Alternation Task

Objective: To assess the effect of this compound on cognitive deficits.

Methodology:

-

Animals: Adult male mice are used.[2]

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

An NMDA receptor antagonist, MK-801, is administered to induce cognitive deficits.[2]

-

This compound (3 or 10 mg/kg) or vehicle is administered intraperitoneally.[2]

-

Each mouse is placed in the center of the Y-maze and allowed to explore freely for a fixed duration.

-

The sequence of arm entries is recorded.

-

-

Data Analysis: The percentage of spontaneous alternations (entering all three arms in sequence) is calculated. A reversal of the MK-801-induced reduction in alternations indicates a pro-cognitive effect.[2]

Experimental Workflow for Y-Maze Task

Caption: Workflow for the Y-maze spontaneous alternation task to evaluate the pro-cognitive effects of this compound.

Conclusion

This compound is a potent positive allosteric modulator of NMDA receptors with demonstrated efficacy in preclinical models of cognitive impairment. Its ability to enhance synaptic plasticity through the potentiation of NMDA receptor function forms the basis of its potential neuroprotective effects. While direct evidence of preventing neuronal death is not the primary focus of the available literature, the restoration of synaptic function is a crucial aspect of neuroprotection in many neurological disorders. Further research is needed to fully elucidate the therapeutic potential and safety profile of this compound, particularly concerning the balance between beneficial synaptic modulation and the risk of excitotoxicity. The data presented in this guide provide a comprehensive overview of the current understanding of this compound for researchers and professionals in the field of neuropharmacology and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric Modulation of NMDARs Reverses Patients' Autoantibody Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors | Journal of Neuroscience [jneurosci.org]

- 7. Chronic NMDA administration increases neuroinflammatory markers in rat frontal cortex: cross-talk between excitotoxicity and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: SGE-201 for Long-Term Potentiation (LTP) Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

SGE-201 is a synthetic neuroactive steroid, an analog of the endogenous brain cholesterol metabolite 24(S)-hydroxycholesterol (24(S)-HC).[1][2] It functions as a potent positive allosteric modulator (PAM) of N-methyl-D-aspartate (NMDA) receptors.[1][3] NMDA receptors are critical for synaptic plasticity, a fundamental process for learning and memory.[4][5] Long-term potentiation (LTP) is a well-studied form of synaptic plasticity characterized by a persistent strengthening of synapses following high-frequency stimulation.[5] this compound has been demonstrated to enhance NMDA receptor function, thereby facilitating the induction of LTP.[1][6] Specifically, it can convert a subthreshold stimulus into one that successfully induces LTP and can also reverse pharmacologically induced deficits in LTP.[1][3] These properties make this compound a valuable research tool for studying the mechanisms of synaptic plasticity and a potential therapeutic agent for disorders associated with NMDA receptor hypofunction.[4]

Signaling Pathway of this compound-Mediated LTP Enhancement

This compound positively modulates NMDA receptors, which are ligand-gated ion channels that require both glutamate and a co-agonist (glycine or D-serine) to open.[7] Upon activation, the NMDA receptor channel opens, allowing an influx of Ca²⁺ into the postsynaptic neuron. This calcium influx is a critical trigger for the signaling cascades that lead to LTP.[8] this compound enhances the receptor's response to agonists, leading to a greater Ca²⁺ influx for a given stimulus. This amplified calcium signal more robustly activates downstream effectors like Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which in turn leads to the insertion of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors into the postsynaptic membrane, strengthening the synapse.

Data Presentation

This compound Potentiation of NMDA Receptor Currents

This table summarizes the potentiation of NMDA-evoked currents in cultured hippocampal neurons by this compound.

| Agonist Concentration | Co-agonist Concentration | This compound Concentration | Fold Potentiation (Mean ± SEM) | Number of Replicates (N) |

| 300 µM NMDA | Not Specified | Not Specified | 2.8 ± 0.6 | 5 |

| 10 µM NMDA | Not Specified | Not Specified | 2.5 ± 0.8 | 5 |

| 10 µM NMDA | 0.5 µM Glycine | Not Specified | 2.1 ± 0.2 | 7 |

| 10 µM NMDA | 10 µM Glycine | Not Specified | 2.4 ± 0.3 | 7 |

| Data sourced from Paul et al., 2013.[1][3] |

Effect of this compound on LTP Induction in Hippocampal Slices

This table illustrates the ability of this compound to enable LTP induction from a subthreshold stimulus and to reverse LTP deficits.

| Animal Age | Experimental Condition | Treatment | LTP Induction Protocol | Outcome |

| P120 Rat | Subthreshold Stimulus | Vehicle | Single High-Frequency Tetanus | Short-Term Potentiation (STP) only |

| P120 Rat | Subthreshold Stimulus | This compound | Single High-Frequency Tetanus | Long-Term Potentiation (LTP) induced |

| P30 Rat | NMDA Receptor Blockade | 1 µM Ketamine | High-Frequency Stimulation (100 Hz x 1s) | LTP inhibited |

| P30 Rat | NMDA Receptor Blockade | 1 µM Ketamine + this compound | High-Frequency Stimulation (100 Hz x 1s) | LTP rescued |

| Data summarized from findings in Paul et al., 2013.[1] |

Experimental Protocols

Protocol 1: Electrophysiological Recording of LTP in Hippocampal Slices

This protocol describes the methodology for preparing acute hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess LTP.

Materials:

-

Adult or juvenile rats (e.g., P30, P120)

-

Artificial cerebrospinal fluid (ACSF) with the following composition (in mM): 124 NaCl, 5 KCl, 26 NaHCO₃, 1.0 NaH₂PO₄, 2.4 CaCl₂, 1.3 MgSO₄, 10 glucose.

-

This compound stock solution (in DMSO)

-

Dissection tools

-

Vibratome

-

Slice incubation chamber

-

Recording chamber with perfusion system

-

Bipolar stimulating electrode

-

Glass recording microelectrode (2-5 MΩ)

-

Amplifier, digitizer, and data acquisition software

Procedure:

-

Slice Preparation:

-

Anesthetize the rat and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) ACSF.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.[9]

-

Transfer slices to an incubation chamber with oxygenated ACSF at 37°C for at least 30 minutes, then maintain at room temperature.[9]

-

-

Recording Setup:

-

Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at 28-32°C.

-

Place a bipolar stimulating electrode on the Schaffer collateral pathway and a glass recording electrode in the stratum radiatum of the CA1 region to record fEPSPs.[10]

-

-

Baseline Recording:

-

Deliver test pulses (e.g., 0.1 ms duration) every 30-60 seconds to elicit fEPSPs.

-

Adjust the stimulation intensity to produce a fEPSP amplitude that is 30-40% of the maximal response.[10]

-

Record a stable baseline for at least 20-30 minutes.

-

-

This compound Application:

-

For experiments testing the effect of this compound, perfuse the slice with ACSF containing the desired concentration of this compound (and a final DMSO concentration of ≤0.1%).[3] Allow for a pre-incubation period as required.

-

-

LTP Induction:

-

Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is a single 1-second train of 100 Hz.[10] For studying subthreshold stimulation, a weaker stimulus that normally only induces short-term potentiation (STP) should be used.[1]

-

Alternatively, a theta-burst stimulation (TBS) protocol can be used, which is considered more physiological.[7][11]

-

-

Post-Induction Recording:

-

Continue recording fEPSPs at the baseline test pulse frequency for at least 60 minutes post-HFS.

-

Quantify LTP as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.[11]

-

Protocol 2: Reversal of NMDA Receptor Blockade-Induced LTP Deficits

This protocol is a variation of Protocol 1, designed to assess the ability of this compound to rescue LTP impairment caused by an NMDA receptor antagonist.

Procedure:

-

Follow steps 1-3 from Protocol 1 to establish a stable baseline recording.

-

Pharmacological Blockade:

-

Pre-incubate the hippocampal slice with an NMDA receptor antagonist, such as ketamine (e.g., 1 µM), for approximately 30 minutes.[1]

-

-

This compound Co-application:

-

Following the antagonist pre-incubation, co-apply this compound along with the antagonist.

-

-

LTP Induction and Recording:

-

While perfusing with both the antagonist and this compound, apply the HFS protocol to induce LTP.

-

Continue to record fEPSPs for at least 60 minutes post-HFS.

-

-

Controls:

-

A control experiment should be run where the slice is treated with the antagonist alone to confirm the inhibition of LTP.[1]

-

Another control with vehicle application should be performed to show normal LTP induction.

-

Conclusion

This compound is a powerful tool for investigating the role of NMDA receptors in synaptic plasticity. The protocols outlined above provide a framework for utilizing this compound to study the enhancement of LTP and the reversal of LTP deficits in ex vivo preparations. These methods are foundational for preclinical research into the therapeutic potential of NMDA receptor positive allosteric modulators for cognitive and neurological disorders. Researchers should optimize parameters such as drug concentrations and stimulation protocols for their specific experimental conditions.

References

- 1. The Major Brain Cholesterol Metabolite 24(S)-Hydroxycholesterol Is a Potent Allosteric Modulator of N-Methyl-d-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Novel neuroactive steroids as positive allosteric modulators of NMDA receptors: mechanism, site of action, and rescue pharmacology on GRIN variants associated with neurological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 6. Differential regulation of STP, LTP and LTD by structurally diverse NMDA receptor subunit-specific positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Astrocytes control hippocampal synaptic plasticity through the vesicular-dependent release of D-serine [frontiersin.org]

- 8. Synaptic Plasticity Shapes Brain Connectivity: Implications for Network Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. funjournal.org [funjournal.org]

- 10. The characteristics of LTP induced in hippocampal slices are dependent on slice-recovery conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Application Notes and Protocols: In Vivo Administration of SGE-201 in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction